2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, dihydrooxazoles, and various functionalized derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
Thiazoles: Compounds with a similar five-membered ring structure but containing sulfur instead of oxygen.
Uniqueness
2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
82891-77-8 |
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Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |
InChI Key |
YVFGKLOCLJNMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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